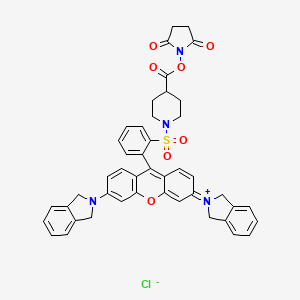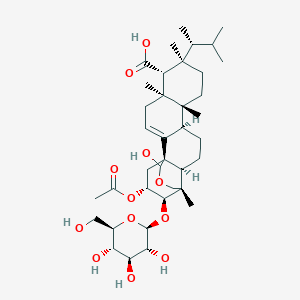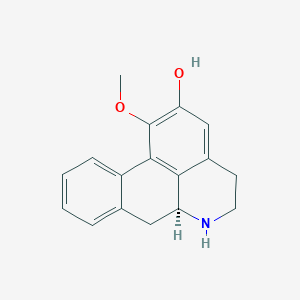
(+)-Asimilobine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Asimilobine is a natural product found in Fissistigma oldhamii, Liriodendron tulipifera, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Dopamine Biosynthesis and Cytotoxicity
Asimilobine, an aporphine isoquinoline alkaloid, has been studied for its effects on dopamine biosynthesis and l-DOPA-induced cytotoxicity in PC12 cells. It significantly inhibits intracellular dopamine levels and reduces tyrosine hydroxylase (TH) and aromatic l-amino acid decarboxylase (AADC) activities. This compound also decreases TH mRNA levels and intracellular cyclic AMP levels. Interestingly, non-cytotoxic concentrations of asimilobine enhance l-DOPA-induced cell death, suggesting potential implications in dopamine-related studies and therapies (Jin, Lee, Kim, Ryu, Lim, Hwang, Lee, & Lee, 2008).
Antimicrobial and Antioxidant Activities
Asimilobine has shown notable antioxidant and antimicrobial activities. It was identified as the most active alkaloid in oxygen radical absorbance capacity (ORAC) tests among aporphinoids isolated from Annona salzmannii A. DC. (Annonaceae). This suggests its potential use in developing antioxidant and antimicrobial agents (Costa, da Cruz, de Lourenço, de Souza Moraes, Nogueira, & Salvador, 2013).
Anti-Infective and Anticancer Properties
The anti-infective and anticancer properties of asimilobine are highlighted in its use against Plasmodium falciparum, responsible for malaria, and in cytotoxicity against various cancer cell lines. This underscores the potential of asimilobine and related alkaloids in developing novel anti-infective and anticancer drugs (Nugraha, Damayanti, Wangchuk, & Keller, 2019).
Neurological Research
Asimilobine has been identified to have effects on neurite outgrowth in PC-12 cells, which could be crucial in neurological research, particularly in understanding and treating conditions like Alzheimer’s disease. Its blood-brain barrier (BBB) permeability makes it a promising candidate for further research in neurodegenerative diseases (Yano, Nakashima, Oda, Nakamura, & Matsuda, 2019).
Antimicrobial Glycoalkaloids
Research on glycoalkaloids from tubers of Stephania succifera, which includes N-formyl-asimilobine, sheds light on their antimicrobial properties. This finding adds to the potential of asimilobine in antimicrobial applications (Zeng, Wei, Dong, Cai, Yang, Zhong, Mei, & Dai, 2017).
Antimicrobial Activity Against Streptococcus Mutans
Asimilobine has demonstrated significant activity against Streptococcus mutans, a bacteria responsible for dental caries. This indicates its potential use in dental care and infection control (Lall, Kishore, Bodiba, More, Tshikalange, Kikuchi, & Oshima, 2017).
Eigenschaften
Produktname |
(+)-Asimilobine |
|---|---|
Molekularformel |
C17H17NO2 |
Molekulargewicht |
267.32 g/mol |
IUPAC-Name |
(6aS)-1-methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol |
InChI |
InChI=1S/C17H17NO2/c1-20-17-14(19)9-11-6-7-18-13-8-10-4-2-3-5-12(10)16(17)15(11)13/h2-5,9,13,18-19H,6-8H2,1H3/t13-/m0/s1 |
InChI-Schlüssel |
NBDNEUOVIJYCGZ-ZDUSSCGKSA-N |
Isomerische SMILES |
COC1=C(C=C2CCN[C@@H]3C2=C1C4=CC=CC=C4C3)O |
SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
Kanonische SMILES |
COC1=C(C=C2CCNC3C2=C1C4=CC=CC=C4C3)O |
Synonyme |
asimilobine asimilobine hydrochloride, (R-isomer) asimilobine perchlorate, (R)-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



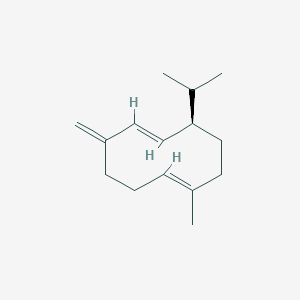

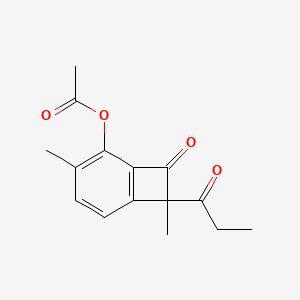

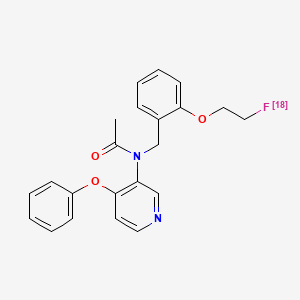

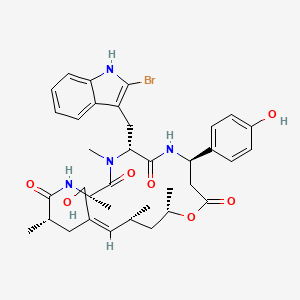
![3,6-bis(dimethylamino)-10-{4-oxo-4-[(5-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}pentyl)amino]butyl}acridinium perchlorate](/img/structure/B1262751.png)
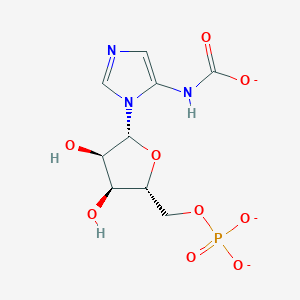

![2-methyl-1-{1-[(5-methyl-1H-indol-2-yl)carbonyl]piperidin-4-yl}propan-2-ol](/img/structure/B1262755.png)
